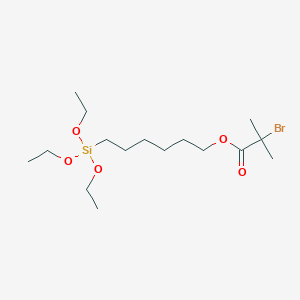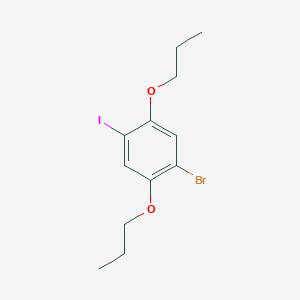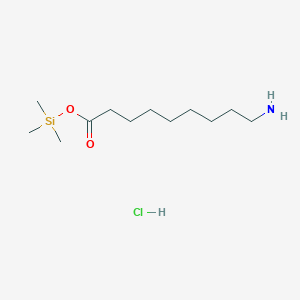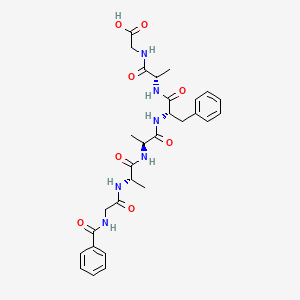
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a silicon atom. This compound is part of a broader class of siloxane-based compounds known for their versatility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane typically involves the stepwise addition of ethylene oxide units to a silicon-containing precursor. The reaction is often catalyzed by strong bases such as potassium hydroxide or sodium hydroxide under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages in the compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can participate in substitution reactions with halogenating agents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated siloxanes.
Applications De Recherche Scientifique
27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other siloxane-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Similar in structure but lacks the silicon atom.
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-Octatetracontaoxapentatetracontahectan-145-ol: A larger molecule with more ether linkages but no silicon atom.
Uniqueness
The presence of the silicon atom in 27,27-Dimethyl-2,5,8,11,14,17,20,23,26,28,31,34,37,40,43,46,49,52-octadecaoxa-27-silatripentacontane imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
592471-65-3 |
|---|---|
Formule moléculaire |
C36H76O18Si |
Poids moléculaire |
825.1 g/mol |
Nom IUPAC |
bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-dimethylsilane |
InChI |
InChI=1S/C36H76O18Si/c1-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-35-53-55(3,4)54-36-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-2/h5-36H2,1-4H3 |
Clé InChI |
QNAUEDIPHBRZJJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCO[Si](C)(C)OCCOCCOCCOCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)

![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)




![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)

![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
